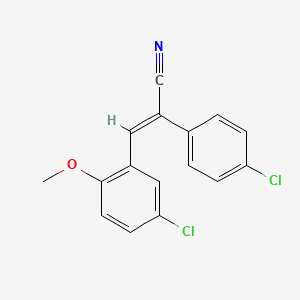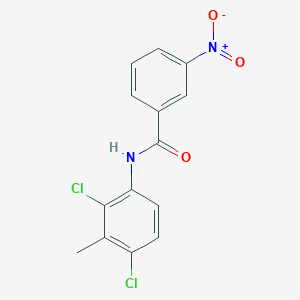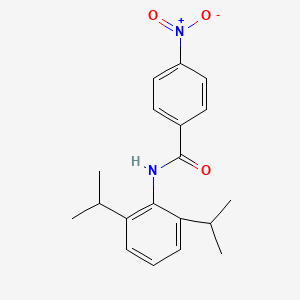
3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as CMCA, is a chemical compound that belongs to the family of acrylonitrile derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Aplicaciones Científicas De Investigación
3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In a study conducted by Zhang et al., 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been reported to exhibit potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Mecanismo De Acción
The exact mechanism of action of 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For instance, 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been reported to activate the p38 MAPK signaling pathway, which plays a crucial role in cell proliferation and apoptosis. 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which play a crucial role in the pathogenesis of various diseases. Moreover, 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been reported to inhibit the activity of enzymes such as COX-2, which are involved in the production of pro-inflammatory mediators. Furthermore, 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to modulate the levels of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile in lab experiments is its high purity and stability. Moreover, 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the exact dosage and administration route of 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile in animal studies are not well-established, which can affect the reproducibility and reliability of the results.
Direcciones Futuras
There are several future directions for the research on 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile. One of the potential applications of 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is in the development of novel anticancer agents. Moreover, 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile can be used as a starting material for the synthesis of various derivatives with improved pharmacological properties. Furthermore, the potential environmental impact of 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile and its derivatives should be investigated, as they can be used in the production of various materials such as polymers and resins. Finally, the development of novel methods for the synthesis and purification of 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile can lead to improved yields and purity, which can facilitate its applications in various fields.
Conclusion:
In conclusion, 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is a promising chemical compound with potential applications in various fields, including medicinal chemistry, material science, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile can lead to the development of novel drugs and materials with improved properties.
Métodos De Síntesis
3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile can be synthesized using different methods, including the Knoevenagel condensation reaction, the Wittig reaction, and the Suzuki coupling reaction. The most common method involves the Knoevenagel condensation reaction between 5-chloro-2-methoxybenzaldehyde and 4-chlorobenzonitrile in the presence of a base catalyst such as piperidine. The reaction yields 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile as a yellow solid with a purity of over 95%.
Propiedades
IUPAC Name |
(E)-3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c1-20-16-7-6-15(18)9-12(16)8-13(10-19)11-2-4-14(17)5-3-11/h2-9H,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDQZRXLOFYUBA-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![3-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5718752.png)
![7-amino-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5718755.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5718762.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)
![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide](/img/structure/B5718776.png)
![2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)